molecular formula C14H30Sn B13846249 Tributyl(vinyl)tin-d3

Tributyl(vinyl)tin-d3

Cat. No.: B13846249
M. Wt: 320.12 g/mol
InChI Key: QIWRFOJWQSSRJZ-VCDGHBDPSA-N
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Description

Tributyl(vinyl)tin-d3 is an organotin compound with the chemical formula C14H30Sn. It is a derivative of tributyl(vinyl)tin, where the hydrogen atoms in the vinyl group are replaced by deuterium atoms (d3). This compound is commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(vinyl)tin-d3 can be synthesized through the reaction of vinylmagnesium bromide with tributyltin chloride . Another method involves the hydrostannylation of acetylene with tributyltin hydride . These reactions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and the presence of catalysts. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tributyl(vinyl)tin-d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in palladium-catalyzed cross-coupling reactions, the major products are often vinyl-substituted aromatic compounds .

Scientific Research Applications

Tributyl(vinyl)tin-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tributyl(vinyl)tin-d3 involves its ability to act as a nucleophile in chemical reactions. It can donate electrons to form bonds with electrophilic species, particularly in the presence of palladium catalysts. The molecular targets and pathways involved in its reactions include the formation of carbon-carbon bonds and the activation of substrates through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling studies. This makes it a valuable tool in both academic and industrial research .

Properties

Molecular Formula

C14H30Sn

Molecular Weight

320.12 g/mol

IUPAC Name

tributyl(1,2,2-trideuterioethenyl)stannane

InChI

InChI=1S/3C4H9.C2H3.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H,2H2;/i;;;1D,2D2;

InChI Key

QIWRFOJWQSSRJZ-VCDGHBDPSA-N

Isomeric SMILES

[2H]C(=C([2H])[Sn](CCCC)(CCCC)CCCC)[2H]

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C

Origin of Product

United States

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